molecular formula C14H21FO B14452386 2,4-Di-tert-butyl-6-fluorophenol CAS No. 78231-86-4

2,4-Di-tert-butyl-6-fluorophenol

Cat. No.: B14452386
CAS No.: 78231-86-4
M. Wt: 224.31 g/mol
InChI Key: ADKOSZBITWLREI-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a fluorine atom attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-fluorophenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of an aluminum phenoxide catalyst at a temperature range of 100° to 110°C . The fluorination step can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2,4-Di-tert-butyl-6-fluorophenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Di-tert-butyl-6-fluorophenol is unique due to the presence of a fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific applications where such properties are desired.

Properties

78231-86-4

Molecular Formula

C14H21FO

Molecular Weight

224.31 g/mol

IUPAC Name

2,4-ditert-butyl-6-fluorophenol

InChI

InChI=1S/C14H21FO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3

InChI Key

ADKOSZBITWLREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)F)O)C(C)(C)C

Origin of Product

United States

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